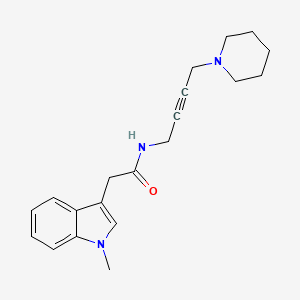

2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-22-16-17(18-9-3-4-10-19(18)22)15-20(24)21-11-5-8-14-23-12-6-2-7-13-23/h3-4,9-10,16H,2,6-7,11-15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLDCSLIBNGTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Acetamide Formation: The 3-position of the indole is functionalized with an acetamide group through an acylation reaction using acetic anhydride.

Attachment of the Piperidinyl Butynyl Chain: The final step involves the coupling of the acetamide with 4-(piperidin-1-yl)but-2-yn-1-amine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can target the alkyne group in the piperidinyl butynyl chain, converting it to an alkene or alkane.

Substitution: The indole nitrogen and the acetamide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Saturated or partially saturated piperidinyl butynyl chains.

Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in neurological or psychiatric disorders.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include neurotransmitter receptors, enzymes, or ion channels. The compound’s indole core is known to mimic the structure of tryptophan, allowing it to bind to serotonin receptors or other tryptophan-binding proteins. The piperidinyl butynyl chain may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole-acetamide derivatives, focusing on substituent effects, synthetic methodologies, and spectroscopic or pharmacological insights.

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ()

- Structural Differences: This compound lacks the 1-methyl group on the indole ring and substitutes the piperidinylbutynyl chain with a chiral 1-phenylethyl group.

- Synthetic Relevance: The compound is synthesized as a chiral non-racemic intermediate for nitrogen heterocycles and indole alkaloids, emphasizing its utility in asymmetric synthesis .

- Key Data: No explicit yield or spectroscopic data are provided, but its role as a precursor highlights its synthetic versatility compared to the target compound’s piperidine-alkyne motif.

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

- Structural Differences : Replaces the acetyl group with a propanamide linker and introduces a 2-fluoro-biphenyl substituent. The fluorine atom may enhance metabolic stability and binding affinity to aromatic receptors.

- Key Data : Synthesized via a multi-step route (84% yield after purification), demonstrating the feasibility of incorporating fluorinated aromatic systems into indole-acetamide scaffolds .

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide ()

- Structural Differences: Features a hydroxyimino group instead of the indole core, with a simpler piperidine-ethyl substituent. The hydroxyimino moiety could participate in hydrogen bonding or tautomerism, altering reactivity.

- Synthetic Insights : Synthesized via two methods (68–72% yields), with NMR and HRMS confirming the E-configuration. This highlights the reproducibility of piperidine-containing acetamides, though the absence of an indole system limits direct pharmacological comparisons .

N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide ()

- Structural Differences : Incorporates a phenylsulfonyl group on the indole nitrogen, which increases electron-withdrawing effects and may influence spectroscopic properties.

- Spectroscopic Analysis : Experimental and theoretical studies (e.g., FT-IR, NMR) reveal that the sulfonyl group significantly alters electron density distribution compared to the target compound’s 1-methylindole system .

(S)-2-(3-Ethoxy-4-formylphenyl)-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)acetamide ()

- Structural Differences : Combines a piperidinylphenyl group with an ethoxy-formylphenyl moiety, introducing both lipophilic and polar functional groups. The formyl group offers a site for further derivatization.

- Synthetic Efficiency : Synthesized in 84% yield via flash chromatography, underscoring the compatibility of piperidine and acetamide motifs in multi-step syntheses .

Discussion of Substituent Effects

- Indole Modifications: Methylation at the indole nitrogen (target compound) may improve metabolic stability over unmethylated analogs ().

- Piperidine vs. Aromatic Chains : The piperidinylbutynyl group in the target compound offers conformational rigidity compared to flexible alkyl or aryl chains (e.g., ), which could influence target selectivity.

- Functional Group Diversity: Fluorine () and hydroxyimino () groups demonstrate how minor substituent changes can tailor physicochemical or pharmacological properties.

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide , often referred to as a derivative of indole and piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties.

The molecular structure of the compound can be described by the following characteristics:

- Molecular Formula : C₁₉H₂₅N₃O

- Molecular Weight : 329.437 g/mol

- CAS Number : 26766-05-2

The compound features an indole moiety, known for its biological significance, and a piperidine ring that may contribute to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the coupling of an indole derivative with a piperidine-based acetamide. Various synthetic routes have been explored, which include:

- Refluxing indole with piperidine derivatives in the presence of coupling agents.

- Utilizing microwave-assisted synthesis to enhance yield and reduce reaction time.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The findings indicate that:

- IC₅₀ Values :

- HeLa:

- MCF-7:

- HT-29:

These values suggest that the compound exhibits potent antiproliferative activity across multiple cancer types, comparable to established chemotherapeutic agents like colchicine .

The mechanism through which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : The compound promotes programmed cell death in a dose-dependent manner.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further cell division.

- Inhibition of Tubulin Polymerization : Similar to colchicine, the compound disrupts microtubule formation, which is crucial for mitosis .

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

- In Vitro Studies : A study demonstrated that derivatives similar to this compound showed significant antiproliferative effects against various cancer cell lines. Mechanistic studies indicated that these compounds could serve as tubulin polymerization inhibitors .

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with tubulin, reinforcing its potential as a lead candidate for further drug development .

Comparative Analysis

The following table summarizes the biological activity of selected compounds related to indole and piperidine derivatives:

| Compound Name | IC₅₀ (HeLa) | IC₅₀ (MCF-7) | IC₅₀ (HT-29) | Mechanism of Action |

|---|---|---|---|---|

| 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-y)acetamide | 0.52 μM | 0.34 μM | 0.86 μM | Induces apoptosis; inhibits tubulin polymerization |

| Colchicine | 0.5 μM | 0.4 μM | 0.9 μM | Inhibits microtubule formation |

Q & A

Basic: What are the key strategies for synthesizing 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step routes:

- Step 1: Functionalization of the indole core via alkylation or acylation to introduce the 1-methyl group.

- Step 2: Coupling the indole derivative with a piperidine-containing alkyne intermediate. This often employs Sonogashira or Cu-mediated cross-coupling reactions under inert atmospheres.

- Step 3: Acetamide linkage formation via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).

Optimization Tips:

- Use polar aprotic solvents (e.g., DMF, acetonitrile) for coupling reactions to enhance solubility and reaction rates.

- Monitor temperature sensitivity: Alkyne intermediates may decompose above 80°C .

- Purify intermediates via column chromatography or recrystallization to minimize side products .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR confirms indole C-3 substitution and piperidine ring integration.

- 2D NMR (COSY, HSQC) resolves overlapping signals in the alkyne-piperidine region .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI+ for [M+H]+ ion).

- HPLC-PDA: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: What mechanistic hypotheses explain its potential biological activity, and how can they be validated experimentally?

Answer:

- Hypothesis 1: The indole-piperidine scaffold may inhibit enzymes (e.g., kinases) via π-π stacking or hydrogen bonding.

- Hypothesis 2: The alkyne linker could enhance membrane permeability, targeting intracellular receptors.

Validation Strategies:

- Enzyme Assays: Measure IC50 against recombinant kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake Studies: Use fluorescently tagged analogs and confocal microscopy to track sublocalization .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:

Common Contradictions:

- Discrepancies in IC50 values due to assay conditions (e.g., serum interference, pH sensitivity).

Resolution Workflow:

Standardize Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.

Control for Solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Validate Targets: Perform siRNA knockdowns to confirm on-target effects .

Advanced: What computational approaches are recommended for predicting binding modes and pharmacokinetic properties?

Answer:

- Molecular Docking (AutoDock Vina): Model interactions with homology-built receptors (e.g., serotonin receptors). Key residues for indole binding: Trp, Asp .

- ADMET Prediction (SwissADME):

- Lipophilicity (LogP): Optimal range 2–4 for blood-brain barrier penetration.

- Metabolic Stability: Screen for CYP3A4/2D6 susceptibility using hepatocyte microsomes .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

SAR Focus Areas:

- Indole Substitution: Replace 1-methyl with bulkier groups (e.g., benzyl) to probe steric effects.

- Piperidine Modifications: Introduce fluorination to enhance metabolic stability .

Experimental Design:

- Synthesize 10–15 analogs with systematic substitutions.

- Test in parallel against primary (enzyme) and secondary (cell viability) targets.

- Use QSAR models to correlate substituent properties (e.g., Hammett σ) with activity .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Answer:

- Alkyne Stability: Replace terminal alkynes with protected propargyl amines to prevent oxidation .

- Catalyst Recycling: Use immobilized Pd catalysts for coupling reactions to reduce metal contamination .

- Batch vs. Flow Chemistry: Transition to continuous flow systems for exothermic steps (e.g., acylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.